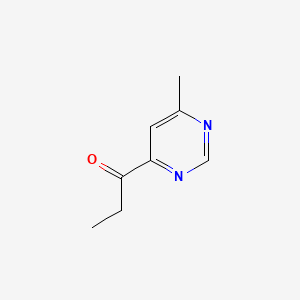

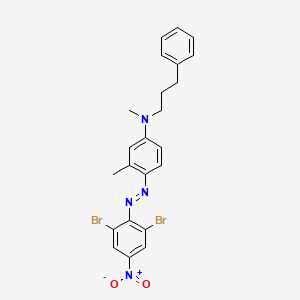

![molecular formula C5H3BrN4 B571767 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1251033-27-8](/img/structure/B571767.png)

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Descripción general

Descripción

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a synthetic intermediate used in the synthesis of Rynaxypyr . It is a derivative of pyrazolo[3,4-b]pyridine .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Aplicaciones Científicas De Investigación

1. Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

- Application Summary: 1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been extensively studied for their biomedical applications. They are structurally similar to the purine bases adenine and guanine, which has led to interest in their potential as therapeutic agents .

- Methods of Application: The synthesis of these compounds typically involves the treatment of a preformed pyrazole or pyridine with various reagents to introduce substituents at positions N1, C3, C4, C5, and C6 .

- Results/Outcomes: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references, including 2400 patents .

2. Antibacterial Activity of Pyrazolo[3,4-d]pyrimidines

- Application Summary: Pyrazolo[3,4-d]pyrimidines have been studied for their antibacterial activity against both Gram-positive and Gram-negative bacteria .

3. CDK2 Inhibitors for Cancer Treatment

- Application Summary: Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

- Methods of Application: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized .

- Results/Outcomes: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

4. Antiproliferative Activity against Leukemia Cell Lines

- Application Summary: New pyrazolo[3,4-d]pyrimidine derivatives were designed, synthesized and evaluated against leukemia cell lines .

- Results/Outcomes: All the compounds showed good in vitro anti-proliferative activities and some of them were 8–10 times more potent than BTK inhibitor ibrutinib . The IC50 values of promising compounds were observed in the range of 0.84–2.9 μM against L1210, K562 and HL-60 cell lines .

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-2H-pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDYDXVLQKCZRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC2=NNC(=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705388 | |

| Record name | 3-Bromo-2H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine | |

CAS RN |

1251033-27-8 | |

| Record name | 3-Bromo-2H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

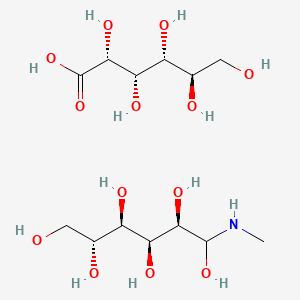

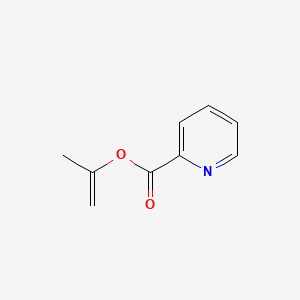

![4-{2-[(3-Ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride](/img/structure/B571690.png)